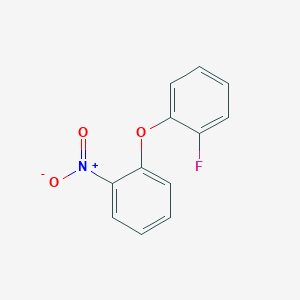

2-Fluorophenyl 2-nitrophenyl ether

Beschreibung

2-Fluorophenyl 2-nitrophenyl ether (CAS: 93974-08-4) is an aromatic ether compound featuring a fluorine-substituted phenyl group and a nitro-substituted phenyl group linked via an oxygen atom. Its molecular formula is C₁₂H₈FNO₃, with a molecular weight of 245.20 g/mol . The fluorine atom at the ortho position of one phenyl ring and the nitro group at the ortho position of the other confer unique electronic and steric properties, making it valuable in specialized applications such as electrochemical sensors and organic synthesis .

The compound is synthesized through nucleophilic substitution or coupling reactions involving fluorophenol and nitro-substituted aryl halides. Its structural rigidity and polarity enhance its utility as a plasticizer in ion-selective membranes, where it improves selectivity for heavy metals like cadmium .

Eigenschaften

IUPAC Name |

1-(2-fluorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZDYNSMGNIZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 2-nitrophenyl ether typically involves the reaction of 2-fluorophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction under acidic conditions. In a reported synthesis pathway:

Reaction Conditions

-

Reducing agent: Iron powder (Fe)

-

Solvent system: Ethanol (EtOH)/water (4:1 v/v)

-

Catalyst/Additive: Concentrated HCl (2 drops)

-

Temperature: Reflux

Product: (2-Aminophenyl)(4-fluorophenyl)methanone

This reduction proceeds via an iron-mediated pathway in acidic ethanol, converting the nitro group to an amine (-NH₂) while leaving the ether bond intact.

| Parameter | Value/Detail |

|---|---|

| Reaction Time | 1 hour |

| Workup | Filtration, extraction (EtOAc) |

| Purification | Column chromatography |

Ether Bond Cleavage

The diaryl ether linkage exhibits stability under standard conditions but can undergo cleavage under extreme basic or acidic environments. While direct cleavage data for this compound is sparse, analogous diaryl ethers decompose via:

Proposed Mechanisms

-

Acidic Cleavage: Protonation of the ether oxygen followed by C-O bond rupture.

-

Basic Cleavage: Nucleophilic attack by hydroxide ions (e.g., SNAr if activated by electron withdrawal) .

Key Considerations

-

The nitro group meta to the ether oxygen enhances electron withdrawal, potentially facilitating cleavage under strongly basic conditions (e.g., NaOH/heat).

-

No experimental data exists for this specific compound, but reactivity trends from Williamson Ether Synthesis principles suggest vulnerability to harsh bases .

Electrophilic Aromatic Substitution (EAS)

The fluorine and nitro groups direct incoming electrophiles to specific positions:

Substitution Patterns

-

Fluorophenyl Ring: Fluorine is ortho/para-directing but deactivates the ring, limiting reactivity.

-

Nitrophenyl Ring: The nitro group is meta-directing and strongly deactivating, suppressing EAS on this ring.

Example Reaction: Nitration

Hypothetically, nitration would occur on the fluorophenyl ring at the para position relative to fluorine, though no experimental evidence is available.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the adjacent phenyl ring for NAS, particularly at positions ortho and para to the nitro group.

Potential Reaction

-

Displacement of Fluorine: Fluorine (a poor leaving group) could be replaced under high-temperature conditions with strong nucleophiles (e.g., amides in liquid NH₃), though this remains speculative for this compound.

Thermal Decomposition

Limited data suggests thermal stability up to 133.1°C (flash point) . Decomposition pathways likely involve:

-

Nitro Group Degradation: Release of NOₓ gases at elevated temperatures.

-

Ether Bond Scission: Possible at temperatures exceeding 250°C.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitubercular Activity

Research has indicated that derivatives of compounds similar to 2-fluorophenyl 2-nitrophenyl ether exhibit significant antitubercular activity. For instance, a study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which were evaluated for their efficacy against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both standard and rifampin-resistant strains of the bacterium . This suggests that modifications of the ether compound can lead to potential new treatments for tuberculosis.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of various derivatives of nitrophenyl ethers. These studies are crucial for evaluating the safety profiles of new drugs before clinical trials. The findings indicate that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines, making them promising candidates for further development as therapeutic agents .

Materials Science

Ion-Selective Membranes

The compound has been utilized in the development of ion-selective electrodes (ISEs). Specifically, this compound serves as a plasticizer in membrane formulations for these electrodes. The addition of this compound enhances the electrochemical response characteristics of the membranes, allowing for improved sensitivity and selectivity in detecting specific ions .

Electrochemical Devices

Due to its favorable physical and chemical properties, this compound is also explored as a component in electrochemical devices. Its role as a solvent mediator and plasticizer contributes to the performance of sensors used in various analytical applications .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound is used in chromatography as a solvent or mobile phase additive. Its ability to dissolve various analytes effectively makes it valuable in separating complex mixtures during chromatographic analysis .

Spectroscopic Applications

The unique spectral properties of this compound allow it to be employed in spectroscopic studies, where it can act as a probe or marker in various chemical analyses. This application is vital in understanding reaction mechanisms and interactions at the molecular level .

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Antitubercular agents | Potent derivatives with low MIC values |

| Cytotoxicity studies | Safe profiles for potential drug development | |

| Materials Science | Ion-selective membranes | Enhances electrochemical response |

| Electrochemical devices | Improves sensor performance | |

| Analytical Chemistry | Chromatographic techniques | Effective solvent for complex mixtures |

| Spectroscopic applications | Useful as probes in chemical analyses |

Case Studies

- Antitubercular Derivatives : A study synthesized several derivatives based on the structure of this compound and evaluated their activity against M. tuberculosis. The results highlighted one derivative with exceptional potency, paving the way for further modifications and optimizations .

- Ion-Selective Electrodes : Research demonstrated that incorporating this compound into polymeric membranes significantly enhanced their sensitivity and selectivity for ion detection. This advancement is crucial for developing more reliable analytical tools in environmental monitoring and clinical diagnostics .

Wirkmechanismus

The mechanism of action of 2-Fluorophenyl 2-nitrophenyl ether depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.

Vergleich Mit ähnlichen Verbindungen

2-Nitrophenyl Octyl Ether (NPOE)

- Structure: C₁₄H₂₁NO₃ (octyl chain linked to 2-nitrophenyl ether).

- Applications : Widely used as a plasticizer in polymeric membranes for ion-selective electrodes (ISEs). NPOE’s long alkyl chain enhances membrane flexibility and reduces crystallinity, improving sensor durability .

- Key Difference : Unlike 2-fluorophenyl 2-nitrophenyl ether, NPOE lacks aromatic fluorine, reducing its electronic interaction with charged analytes. This makes it less selective for specific ions like Cd²⁺ but more versatile for general-purpose sensors .

2-Nitrophenyl Pentyl Ether

- Structure: C₁₁H₁₅NO₃ (pentyl chain instead of fluorophenyl).

- Applications : Used in electromembrane extraction (EME) for polar pharmaceuticals. Its shorter alkyl chain increases polarity, enhancing extraction efficiency for basic drugs .

- Key Difference : The absence of an aromatic fluorine limits its use in high-selectivity sensors but improves compatibility with hydrophilic analytes .

Allyl 2-Nitrophenyl Ether

2-Nitrophenyl Dodecyl Ether

- Structure: C₁₈H₂₉NO₃ (dodecyl chain).

- Applications : Acts as a lipophilic solvent in ion-selective optodes. Its long alkyl chain increases membrane hydrophobicity, reducing water interference .

- Key Difference : The dodecyl chain provides superior hydrophobicity compared to this compound, but it lacks the fluorine-mediated dipole interactions critical for metal ion selectivity .

Physicochemical Properties

*Estimated based on structurally similar compounds .

Performance in Electrochemical Sensors

- This compound : Demonstrated superior selectivity for Cd²⁺ in hybrid plasticizer membranes due to fluorine’s electron-withdrawing effect, which polarizes the nitro group and enhances metal ion coordination .

- NPOE: Preferred for H⁺ and Na⁺ sensors owing to its non-specific plasticizing effect and stability across pH ranges .

- 2-Nitrophenyl Phenyl Ether : Used in Cl⁻ sensors but shows lower selectivity compared to fluorinated analogues due to reduced dipole interactions .

Biologische Aktivität

2-Fluorophenyl 2-nitrophenyl ether (FFNE) is a compound of interest due to its diverse applications in chemical sensing and potential biological activities. This article provides an overview of the biological activity of FFNE, focusing on its cytotoxicity, sensor applications, and chemical properties.

FFNE is characterized by its unique chemical structure, which includes a fluorine atom and two aromatic rings. Its physical properties such as lipophilicity and dielectric constant influence its behavior in biological systems and its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 251.22 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Moderate |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of FFNE on human dermal fibroblasts (HDF). In vitro assays demonstrated that FFNE exhibits varying levels of cytotoxicity depending on concentration and exposure time.

Experimental Design

- Cell Line : Human dermal fibroblasts (HDF)

- Assay Type : Viability tests and proliferation tests

- Concentration Range : 10 to 10 mol L

Results

The results indicated that FFNE has a significant impact on cell viability:

| Concentration (mol L) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 10 | 85 |

| 10 | 60 |

| 10 | 30 |

At higher concentrations, particularly at 10 mol L, cell viability dropped significantly, indicating potential cytotoxic effects. The study also noted that the mechanism of toxicity was likely due to leaching from the membranes used in the assays .

Sensor Applications

FFNE has been utilized in the development of potentiometric sensors for detecting various ions, including chromium (Cr(III)). The incorporation of FFNE into sensor membranes enhances sensitivity and selectivity.

Sensor Performance

- Detection Limit : 8 × 10 mol L

- Nernstian Response : 55.7 ± 0.4 mV per decade activity

- Application : Effective for monitoring Cr(III) in environmental samples

The sensor's performance was validated through real sample analysis, demonstrating its applicability in environmental monitoring .

Case Studies

-

Cytotoxicity Assessment :

A study investigating the cytotoxic effects of FFNE on HDF cells revealed that prolonged exposure led to significant decreases in cell viability. The findings suggest that while FFNE can be useful in certain applications, caution is warranted regarding its potential toxicity . -

Environmental Monitoring :

In another study, FFNE was used in a modified carbon paste electrode for the detection of Cr(III) ions in water samples. The results indicated that FFNE could effectively bind to target ions, facilitating their detection even in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.